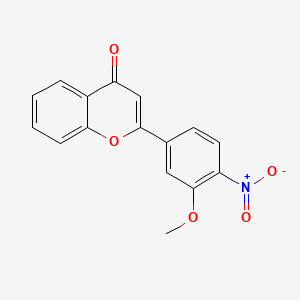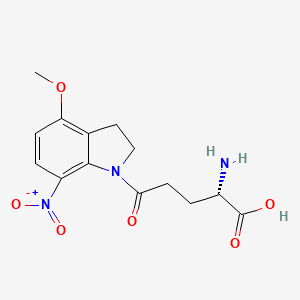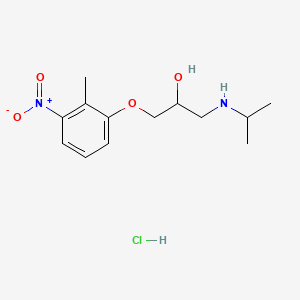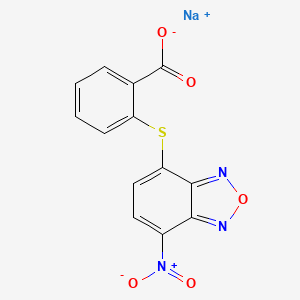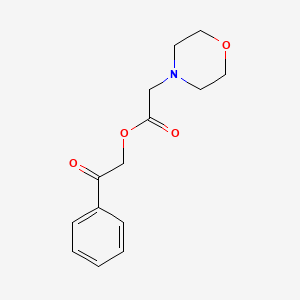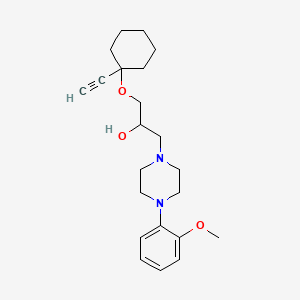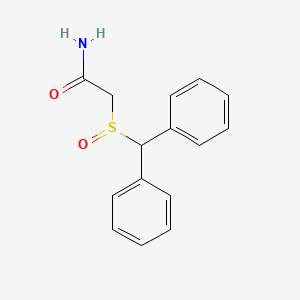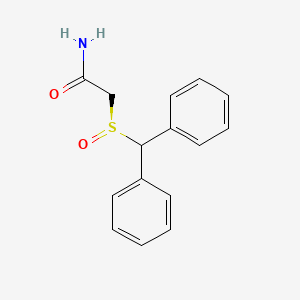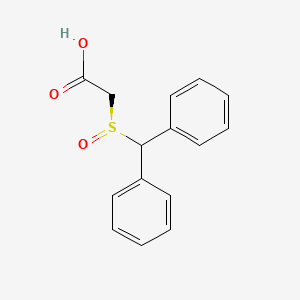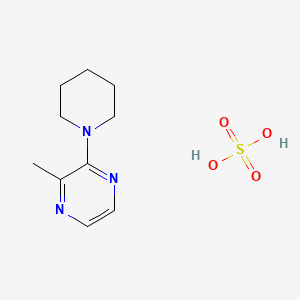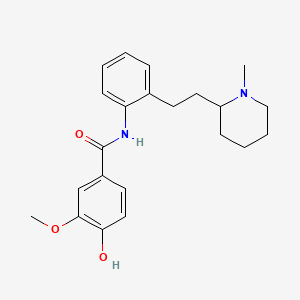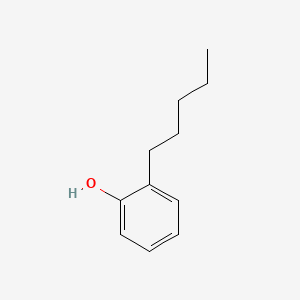
o-Pentylphenol
説明
“o-Pentylphenol” is an organic compound with the molecular formula C11H16O . It is also known by other names such as “Phenol, o-pentyl-”, “o-Amylphenol”, and "2-Pentylphenol" .
Synthesis Analysis
The synthesis of o-Pentylphenol-like compounds involves various methods. For instance, a series of branched dodecyl phenol polyoxyethylene ethers were synthesized via alkylation and ethylene oxide addition reactions . Another method involves the Fries rearrangement, Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
Molecular Structure Analysis
The molecular structure of o-Pentylphenol consists of 11 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
o-Pentylphenol can undergo various chemical reactions. For example, a series of branched dodecyl phenol polyoxyethylene ethers were synthesized via alkylation and ethylene oxide addition reactions . Other reactions include the Fries rearrangement, Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
Physical And Chemical Properties Analysis
o-Pentylphenol has a molecular weight of 164.2441 . It has a melting point of 49.82°C and a boiling point of 248.86°C . The density is estimated to be 0.9590 .
科学的研究の応用
Endocrine Disruption in Aquatic Species
o-Pentylphenol, particularly as 4-tert-pentylphenol (TPP), has been studied for its endocrine-disrupting effects in aquatic species. Research on common carp (Cyprinus carpio) exposed to TPP revealed that longer exposures around sexual differentiation can induce the formation of an oviduct, and significant reductions in the number of primordial germ cells were observed irrespective of exposure timing (Gimeno et al., 1997). Similar studies on medaka (Oryzias latipes) showed that continuous exposure to 4-tert-pentylphenol over two generations induced adverse effects at lower concentrations in the F1 generation than those in the F0 generation, highlighting its potential to cause reproductive impairment and abnormal sexual differentiation (Seki et al., 2003).
Cytotoxicity and Inhibition of Cell Division
Compounds isolated from an ascidian, including pentylphenols, showed inhibitory effects on the division of fertilized sea urchin eggs. Specifically, one of the compounds exhibited mild cytotoxicity against HCT116 cells (human colorectal cancer cell) (Rob et al., 2011).
Impact on Gene Expression
Studies on the gene expression of P450 11beta-hydroxylase in the gonad of medaka (Oryzias latipes) have shown that exposure to 4-tert-pentylphenol can alter the expression of key steroidogenic enzymes in fish. This finding is crucial for understanding how xeno-estrogenic compounds like 4-PP impact the synthesis of androgens in aquatic species (Yokota et al., 2005).
Adsorption at Liquid-Vapor Interface
Research on the adsorption of p-n-pentylphenol at the water liquid-vapor interface provides insights into its physicochemical interactions. The study found that at the water surface, the phenol head group is mostly immersed in aqueous solvent, with the hydrocarbon tail parallel to the interface (Pohorille & Benjamin, 1993).
Biodegradation and Environmental Impact
Research also explores the biodegradability and fate of pentylphenol derivatives in environmental settings. For example, studies on the biodegradation of pentachlorophenol in groundwater usingSphingomonas cells demonstrated effective PCP removal in a bioreactor system, highlighting potential bioremediation strategies for contaminated groundwater (Yang & Lee, 2008). Additionally, the fate and transport of sediment-bound pollutants derived from the Detroit River, including 2,4-di-tert-pentylphenol, were investigated to understand their distribution in Lake Erie (Carter & Hites, 1992).
Safety And Hazards
特性
IUPAC Name |
2-pentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9,12H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEKGULDSDXFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059665 | |
| Record name | Phenol, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Pentylphenol | |
CAS RN |
136-81-2, 1322-06-1 | |
| Record name | 2-Pentylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Pentylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-pentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PENTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3176RB3Z0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B1677361.png)
![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)
